ent-Corey PG-Lactone Diol

Overview

Description

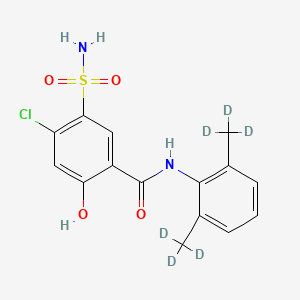

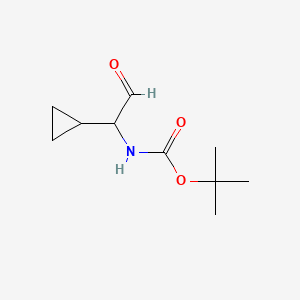

“ent-Corey PG-Lactone Diol” is a versatile, chiral intermediate used in the preparation of prostaglandins (PGs) and PG analogs . It is the opposite enantiomer of Corey PG-lactone diol .

Synthesis Analysis

The Corey lactone is a highly versatile intermediate for the synthesis of a variety of prostaglandin hormones that natively control a multitude of important physiological processes . A time-economical, one-pot enantioselective preparation of the Corey lactone has been disclosed, which involves a new diphenylprolinol silyl ether-mediated domino Michael/Michael reaction to afford the substituted cyclopentanone core in a formal (3 + 2) cycloadditive fashion .Molecular Structure Analysis

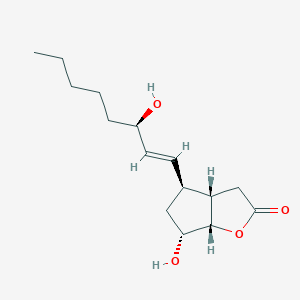

The formal name of “this compound” is (6aR)-5S-hydroxy-4S-( (R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta [b]furan-2-one . Its molecular formula is C15H24O4 .Chemical Reactions Analysis

The synthesis of the Corey lactone involves a new diphenylprolinol silyl ether-mediated domino Michael/Michael reaction . This reaction affords the substituted cyclopentanone core in a formal (3 + 2) cycloadditive fashion .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 268.4 . It has a density of 1.2±0.1 g/cm3, a boiling point of 458.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . Its solubility is 30 mg/ml in DMF and DMSO, 3 mg/ml in ethanol, and 10 mg/ml in PBS (pH 7.2) .Scientific Research Applications

Prostaglandin Synthesis and Analogs : Corey lactone diol is extensively used in the stereo-controlled synthesis of natural prostaglandins and their structural analogs. These compounds, including δ-lactones, γ-lactones, and macrolactones, play a significant role in synthesizing various drugs (Tănase, Pintilie, & Tanase, 2021).

Approach to Cyclopentenone Prostaglandins : A novel approach for synthesizing cyclopentenone prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 is based on the Corey lactone diol. This involves building a prostaglandin derivative structure with leaving groups, followed by their elimination (Vostrikov, Lobko, & Miftakhov, 2014).

Isoprostane Synthesis : In the synthesis of isoprostanes, a category of prostaglandin-like compounds, the Corey lactone is used as a chiral building block. This synthesis demonstrates the compound's versatility in creating diverse structures with significant physiological relevance (Elsner, Jetter, Brödner, & Helmchen, 2008).

New Synthetic Routes : Research has been conducted on developing new synthetic routes for Corey lactone with specific side chains. These routes typically involve crucial steps like hydroxymethyl unit introduction and oxidation of diol to lactone (Miyaji, Ohara, Miyauchi, Tsuruda, & Arai, 1993).

Prostanoid Synthesis : The synthesis of prostanoids, a class of bioactive lipid compounds, also utilizes Corey lactone as an intermediate. The compound's structural flexibility enables the synthesis of various prostanoids with potential therapeutic applications (Mulzer, Kermanchahi, Buschmann, & Luger, 1994).

Chemical Characterization : The conformational flexibility and spectral properties of Corey lactone derivatives have been analyzed through infrared absorption and vibrational circular dichroism spectra, contributing to the understanding of their chemical behavior (Tománková, Setnička, Urbanová, Matějka, Král, Volka, & Bouř, 2004).

Chiral Separation : High-performance liquid and supercritical fluid chromatography have been utilized for the enantioseparation of Corey lactone diol, highlighting its importance in producing optically pure compounds for pharmaceutical applications (Wang, Wang, Wu, Cheng, Zhu, Zhu, & Ke, 2019).

Future Directions

The Corey lactone, of which “ent-Corey PG-Lactone Diol” is an enantiomer, is a highly versatile intermediate for the synthesis of a variety of prostaglandin hormones . Its synthesis process has been optimized for time economy, advancing the on-demand, gram-scale synthesis of high-value targets . This suggests potential future directions in the efficient synthesis of target molecules, particularly those involving chemically orthogonal transformations .

Mechanism of Action

Target of Action

It is known to be a chiral intermediate used in the preparation of prostaglandins (pgs) and pg analogs . Prostaglandins are bioactive lipids that play crucial roles in a variety of biological processes, including inflammation, fever, and pain responses.

Mode of Action

As a chiral intermediate in the synthesis of prostaglandins, it likely contributes to the structural diversity and functional specificity of these bioactive lipids .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could potentially influence its bioavailability.

properties

IUPAC Name |

(3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-2-3-4-5-11(16)7-6-10-8-13(17)15-12(10)9-14(18)19-15/h6-7,10-13,15-17H,2-5,8-9H2,1H3/b7-6+/t10-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJOPRRQCMFHNY-KVPZUBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC(C2C1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1C[C@H]([C@@H]2[C@H]1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)

![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)